H-Phe-chloromethylketone hcl

Description

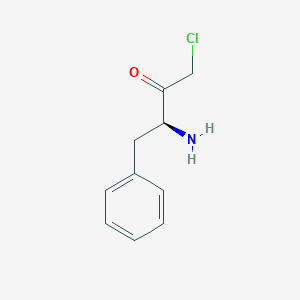

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-1-chloro-4-phenylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNSBPMDYXZFTQ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52735-71-4 | |

| Record name | Phenylalanylmethylchloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Molecular Mechanism of Enzyme Inhibition by H Phe Chloromethylketone Hcl

Irreversible Covalent Modification of Target Protease Active Sites

H-Phe-chloromethylketone HCl is classified as an irreversible inhibitor that operates through covalent modification. The process begins with the inhibitor binding to the target protease's active site in a manner analogous to a substrate. The phenylalanine side chain of the inhibitor is specifically recognized by and binds to the S1 subsite (specificity pocket) of chymotrypsin-like serine proteases, which have a preference for large aromatic or hydrophobic residues. wikipedia.orgchegg.com

Once non-covalently bound within the active site, the reactive chloromethyl ketone moiety (-COCH2Cl) is positioned in close proximity to a nucleophilic residue of the enzyme's catalytic center. researchgate.net This proximity facilitates a chemical reaction, leading to the formation of a stable covalent bond between the inhibitor and the enzyme. nih.gov The formation of this bond results in the irreversible inactivation of the enzyme, as the catalytic apparatus is permanently altered and can no longer perform its function. wikipedia.org This two-step mechanism, involving initial reversible binding followed by an irreversible chemical reaction, is characteristic of affinity labels.

Specificity of Alkylation of Catalytic Residues (e.g., Serine, Cysteine) by the Chloromethyl Ketone Moiety

The electrophilic carbon of the chloromethyl ketone group is the key to the alkylation of catalytic residues. The specificity of this compound, and related compounds like Tosyl-L-phenylalanine chloromethyl ketone (TPCK), is primarily directed towards proteases that recognize phenylalanine. wikipedia.org

Serine Proteases : In chymotrypsin (B1334515) and other chymotrypsin-like serine proteases, the catalytic triad (B1167595) consists of serine, histidine, and aspartate residues. While serine is the primary nucleophile in substrate hydrolysis, studies have shown that the chloromethyl ketone moiety specifically alkylates the Nε2 atom of the active site histidine residue (e.g., His57 in chymotrypsin). chegg.comchegg.comchegg.com The histidine, acting as a general base, becomes sufficiently nucleophilic to attack the methylene (B1212753) carbon of the inhibitor, displacing the chloride ion in an SN2 reaction. researchgate.net This alkylation of the histidine disrupts the proton relay system of the catalytic triad, thereby inactivating the enzyme. researchgate.net

Cysteine Proteases : Chloromethyl ketones are also known to inhibit cysteine proteases such as papain and caspases. wikipedia.orgsigmaaldrich.com In these enzymes, the key catalytic residue is a cysteine. The highly nucleophilic thiol group (-SH) of the active site cysteine directly attacks the chloromethyl ketone, displacing the chloride and forming a stable thioether bond. sigmaaldrich.com This covalent modification of the catalytic cysteine renders the enzyme inactive.

The specificity for either a serine or cysteine protease is therefore dictated by the peptide-like portion of the inhibitor (in this case, the phenylalanine residue), which governs the initial binding affinity to the enzyme's active site. wikipedia.org

Formation and Characterization of Enzyme-Inhibitor Adducts

The covalent reaction between this compound and a target protease results in the formation of a stable enzyme-inhibitor adduct. The characterization of these adducts provides definitive proof of the inhibition mechanism and the specific residue targeted.

For serine proteases like chymotrypsin, the product is an enzyme alkylated at the catalytic histidine. researchgate.net For cysteine proteases, a thioether linkage is formed with the catalytic cysteine. wikipedia.org Several biophysical techniques are employed to characterize these adducts:

X-ray Crystallography : This powerful technique can provide a high-resolution, three-dimensional structure of the inhibited enzyme. Crystallographic studies of proteases inhibited by peptidyl chloromethyl ketones have visualized the inhibitor covalently bound to the active site histidine, confirming the site of alkylation and the mode of binding. researchgate.netnih.gov

Mass Spectrometry (MS) : MS is used to determine the precise mass of the modified protein. An increase in mass corresponding to the molecular weight of the inhibitor (minus the leaving group, HCl) confirms covalent modification. Furthermore, tandem MS (MS/MS) analysis of proteolytic digests of the adducted enzyme can identify the specific peptide containing the modification and pinpoint the exact amino acid residue that has been alkylated. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR studies, particularly using 15N-labeled enzymes, can be used to probe the environment of specific atoms. Such studies have been used to investigate the protonation state and environment of the catalytic histidine in chloromethyl ketone-inhibited complexes, confirming its alkylation. nih.gov

Kinetic Analysis of Irreversible Inhibition Parameters

The kinetics of irreversible inhibition by compounds like this compound are typically analyzed using a two-step model:

IinactFirst, the enzyme (E) and inhibitor (I) form a reversible, non-covalent enzyme-inhibitor complex (E·I), which is governed by the inhibition constant, KI . In the second step, this complex undergoes an irreversible chemical reaction to form the covalently modified, inactive enzyme (E-I), a step characterized by the first-order rate constant of inactivation, kinact . 66.160.205

| Parameter | Description | Significance |

|---|---|---|

| KI (Inhibition Constant) | The dissociation constant for the initial, reversible binding of the inhibitor to the enzyme. | Measures the initial affinity of the inhibitor for the enzyme. A lower KI value indicates tighter binding. 66.160.205 |

| kinact (Rate of Inactivation) | The maximum, or limiting, rate of covalent bond formation at saturating concentrations of the inhibitor. | Represents the intrinsic chemical reactivity of the inhibitor once bound to the active site. 66.160.205 |

| kinact/KI (Second-Order Rate Constant) | An apparent second-order rate constant that measures the overall efficiency of the inhibitor. | Reflects the potency of the inhibitor, combining both binding affinity and chemical reactivity. It is the most common metric for comparing irreversible inhibitors. nih.gov |

Influence of Environmental Factors on Inhibition Kinetics (e.g., pH)

The kinetics of enzyme inhibition by this compound are significantly influenced by environmental factors, most notably pH. The pH of the solution affects the ionization state of the amino acid residues in the enzyme's active site, which is critical for both catalytic activity and the rate of inactivation by the inhibitor. creative-proteomics.com

For Serine Proteases : The alkylation of the active site histidine (e.g., His57 in chymotrypsin) by the chloromethyl ketone requires the imidazole (B134444) side chain of histidine to be in its neutral, unprotonated state to act as a nucleophile. documentsdelivered.com The pKa of this catalytic histidine is typically around 6.5-7.0. Therefore, the rate of inactivation increases as the pH of the solution increases from acidic towards neutral and slightly alkaline, as a greater fraction of the histidine residues will be deprotonated and thus reactive. documentsdelivered.com

For Cysteine Proteases : Similarly, the inactivation of cysteine proteases depends on the ionization of the active site cysteine's thiol group to its more nucleophilic thiolate anion (-S⁻) form. nih.gov The pKa of catalytic cysteines can vary but is often in the range of physiological pH or slightly above. Consequently, the rate of alkylation by the chloromethyl ketone will increase with increasing pH as the cysteine becomes deprotonated. nih.gov

Thus, the efficiency of inhibition by this compound is pH-dependent, with optimal inactivation occurring at pH values at or above the pKa of the targeted catalytic residue (histidine or cysteine).

Specific Enzyme Targets and Substrate Specificity of H Phe Chloromethylketone Hcl

Identification of Serine Proteases as Primary Targets

H-Phe-chloromethylketone and its analogs are well-established as inhibitors of serine proteases. nih.govnih.gov These enzymes are characterized by a highly conserved catalytic triad (B1167595) in their active site, typically consisting of serine, histidine, and aspartate residues. The mechanism of inhibition by chloromethyl ketones involves the alkylation of the active site histidine residue. chegg.comvaia.com The specificity of the inhibitor is largely determined by the amino acid or peptide portion, which mimics the natural substrate of the enzyme. For instance, Tosyl-L-phenylalanine chloromethylketone (TPCK), a related compound, is a known irreversible inhibitor of chymotrypsin-like serine proteases. caymanchem.comsigmaaldrich.com It achieves this by forming a covalent bond with a histidine residue in the active site. bio-world.com The phenylalanine moiety of these inhibitors directs them to the S1 binding pocket of chymotrypsin-like proteases, which accommodates large hydrophobic residues.

The inactivation of chymotrypsin (B1334515) A4 by a series of phenylalkyl chloromethyl ketones, including benzyl (B1604629) chloromethyl ketone and β-phenylethyl chloromethyl ketone, has been shown to involve the alkylation of both methionine-192 and histidine-57. cdnsciencepub.com This further underscores the role of the chloromethylketone group in targeting key active site residues of serine proteases.

Chymotrypsin-like Proteases as Key Targets (e.g., Chymotrypsin, Cathepsin G, Human Tissue Kallikrein 7)

The specificity of H-Phe-chloromethylketone and its derivatives is particularly pronounced for chymotrypsin-like proteases, which preferentially cleave peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tyrosine, and tryptophan.

Chymotrypsin: Tosyl-L-phenylalanine chloromethylketone (TPCK) is a classic and specific inhibitor of chymotrypsin. chegg.comaskfilo.comchegg.com Its phenylalanine side chain fits snugly into the hydrophobic S1 pocket of chymotrypsin, positioning the chloromethylketone group for covalent modification of the active site histidine-57. chegg.comvaia.com This specificity allows TPCK to be used to inactivate chymotrypsin in preparations of other enzymes like trypsin. sigmaaldrich.com

Cathepsin G: This is a serine protease found in the azurophilic granules of neutrophils. It exhibits chymotrypsin-like specificity. Synthetic compounds like N-benzyloxycarbonyl-Phe-chloromethylketone and Z-Gly-Leu-Phe-chloromethylketone have been shown to irreversibly inhibit cathepsin G. scbt.comresearchgate.netasm.org This inhibition is crucial as cathepsin G is implicated in inflammatory processes.

Human Tissue Kallikrein 7 (hK7): Also known as stratum corneum chymotryptic enzyme, hK7 is a serine protease with chymotrypsin-like specificity that plays a role in skin desquamation. nih.govpnas.org X-ray crystallography has revealed that inhibitors like succinyl-Ala-Ala-Pro-Phe-chloromethylketone and Ala-Ala-Phe-chloromethylketone bind to the active site of hK7 in a canonical manner. nih.govpnas.orgrcsb.org The S1 pocket of hK7 shows a preference for tyrosine residues, but also accommodates phenylalanine. pnas.orgpnas.org

Table 1: Inhibition of Chymotrypsin-like Proteases by Phenylalanine Chloromethylketone Derivatives

| Target Enzyme | Inhibitor | Key Findings |

|---|---|---|

| Chymotrypsin | Tosyl-L-phenylalanine chloromethylketone (TPCK) | Irreversibly inhibits by covalently labeling His57. chegg.comaskfilo.comchegg.com |

| Cathepsin G | Z-Gly-Leu-Phe-chloromethylketone | Irreversibly inhibits the enzyme. researchgate.netasm.org |

| Human Tissue Kallikrein 7 (hK7) | Ala-Ala-Phe-chloromethylketone | Binds to the active site, demonstrating the chymotrypsin-like specificity of hK7. nih.govpnas.orgrcsb.org |

Interactions with Thrombin: Insights from D-Phe-Pro-Arg-chloromethylketone (PPACK) and Related Derivatives

While H-Phe-chloromethylketone itself is not a primary inhibitor of thrombin due to thrombin's preference for basic residues like arginine at the P1 position, the study of related chloromethylketone derivatives provides significant insights into thrombin inhibition. The most notable of these is D-Phe-Pro-Arg-chloromethylketone (PPACK).

PPACK is a potent and highly specific irreversible inhibitor of thrombin. plos.orgnih.govresearchgate.netcryopep.com Thrombin is a serine protease crucial for blood coagulation. nih.gov The specificity of PPACK is derived from its tripeptide sequence which mimics the fibrinogen cleavage site. The D-phenylalanine at the P3 position and proline at the P2 position fit into the S3 and S2 pockets of thrombin, respectively. researchgate.net The arginine at the P1 position is the primary determinant of specificity, binding to the negatively charged S1 pocket of thrombin. mdpi.com The chloromethylketone group then irreversibly alkylates the active site histidine-57. sci-hub.se The crystal structure of the PPACK-thrombin complex has been solved, providing a detailed map of the interactions. nih.govresearchgate.net

The design of other peptide-based thrombin inhibitors has been informed by the structure of PPACK. plos.org These studies highlight the importance of the P1 residue in determining specificity for trypsin-like serine proteases such as thrombin.

Inhibition of Tripeptidyl Peptidase II (TPPII)

Tripeptidyl peptidase II (TPPII) is a large, complex serine peptidase that removes tripeptides from the N-terminus of longer peptides. medchemexpress.com The inhibitor Ala-Ala-Phe-chloromethylketone (AAF-cmk) has been used in studies as an inhibitor of TPPII. nih.govnih.govtum.de However, research indicates that the effects observed with AAF-cmk, such as the accumulation of polyubiquitylated proteins, may not be solely due to the inhibition of TPPII. nih.gov This suggests that AAF-cmk may have other relevant targets within the ubiquitin-proteasome pathway. nih.gov While TPPII is a target, the specificity of phenylalanine chloromethylketone derivatives for this enzyme is not as well-defined as for chymotrypsin-like proteases.

Activity Against Viral Proteases (e.g., SARS-CoV 3CLpro, Mpro) by Related Chloromethyl Ketones

The main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV, is a cysteine protease that is essential for viral replication. acs.org Peptidomimetic inhibitors, including those with chloromethylketone warheads, have been designed to target this enzyme. mdpi.comrsc.org These inhibitors are often designed to mimic the natural substrate of the protease. For instance, a hexapeptidyl chloromethyl ketone was one of the first-generation inhibitors of SARS-CoV-1 3CLpro. rsc.org

Z-L-Phe-chloromethylketone (ZPCK) has been identified as an inhibitor of SARS-CoV Mpro. caymanchem.com More complex ketone-based covalent inhibitors have also been developed and shown to be potent against both SARS-CoV-1 and SARS-CoV-2 3CLpro. acs.org These findings demonstrate the versatility of the chloromethylketone scaffold in designing inhibitors for both serine and cysteine proteases, depending on the peptide sequence that provides specificity.

Characterization of Inhibitor Specificity and Selectivity Profiles

The specificity of H-Phe-chloromethylketone and its derivatives is a critical aspect of their utility as research tools. The phenylalanine residue directs these inhibitors towards proteases with a hydrophobic S1 binding pocket, primarily chymotrypsin-like serine proteases. vaia.comaskfilo.com

The selectivity of these inhibitors can be modulated by altering the peptide sequence. For example, while TPCK (Tosyl-L-phenylalanine chloromethylketone) is specific for chymotrypsin, TLCK (Tosyl-L-lysine chloromethylketone) is a specific inhibitor of trypsin-like proteases, which prefer basic residues at the P1 position. sigmaaldrich.comnih.gov This highlights the modular nature of these inhibitors, where the amino acid residue dictates the target protease.

Furthermore, the development of inhibitors like Ala-Phe-Lys-CH2Cl demonstrates the potential for even greater selectivity. This compound was found to readily inactivate plasma kallikrein but not thrombin, showcasing how extending the peptide chain can fine-tune the inhibitor's profile. core.ac.uk The specificity of these inhibitors allows them to be used to dissect the roles of individual proteases in complex biological processes. scbt.com

Table 2: Selectivity of Chloromethylketone Inhibitors

| Inhibitor | Primary Target | Basis of Selectivity |

|---|---|---|

| Tosyl-L-phenylalanine chloromethylketone (TPCK) | Chymotrypsin | Phenylalanine residue fits into the hydrophobic S1 pocket of chymotrypsin. vaia.comaskfilo.com |

| Tosyl-L-lysine chloromethylketone (TLCK) | Trypsin | Lysine (B10760008) residue fits into the negatively charged S1 pocket of trypsin. sigmaaldrich.comnih.gov |

| D-Phe-Pro-Arg-chloromethylketone (PPACK) | Thrombin | Tripeptide sequence mimics the fibrinogen cleavage site, with Arginine at P1. plos.orgnih.govresearchgate.netcryopep.com |

| Ala-Phe-Lys-CH2Cl | Plasma Kallikrein | The tripeptide sequence provides selectivity for plasma kallikrein over thrombin. core.ac.uk |

Structure Activity Relationship Sar Studies of H Phe Chloromethylketone Hcl and Its Analogs

Impact of the Phenylalanine Moiety on Protease Subsite (S1) Interactions and Specificity

The Phenylalanine (Phe) residue of H-Phe-chloromethylketone HCl plays a crucial role in determining its specificity for certain proteases, particularly those with a preference for bulky, hydrophobic amino acids at the P1 position of their substrates. gatech.eduuq.edu.au The P1 residue of an inhibitor is a primary determinant of its inhibitory specificity, fitting into the S1 subsite of the target protease. uq.edu.aunih.gov

Chymotrypsin (B1334515), for instance, has a deep, hydrophobic S1 pocket that readily accommodates the phenyl group of Phenylalanine, leading to effective inhibition. gatech.edu The interaction between the P1 side chain and the S1 subsite is a key factor in the formation of the initial enzyme-inhibitor complex. iaea.org The specificity of serine proteases is largely dictated by the nature of the amino acid residue at the P1 position of the substrate or inhibitor. nih.gov For example, trypsin-like proteases, which have an acidic S1 pocket containing an aspartate residue, preferentially bind basic amino acids like arginine or lysine (B10760008) at the P1 position. nih.govplos.org In contrast, chymotrypsin-like proteases favor aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan in the P1 position. gatech.edu

Studies involving modifications to the P1 residue have demonstrated its critical role in inhibitor specificity. Replacing the P1 residue in some inhibitors can alter their target profile, for example, from a chymotrypsin inhibitor to a trypsin inhibitor. nih.gov The interaction between the P1 residue and the S1 subsite can also influence the binding of other parts of the inhibitor to the enzyme, highlighting the interconnectedness of subsite interactions. acs.org

The following table summarizes the P1 residue preferences for different types of serine proteases:

| Protease Class | P1 Residue Preference | S1 Subsite Characteristics |

| Chymotrypsin-like | Bulky, hydrophobic (e.g., Phe, Tyr, Trp) | Deep, hydrophobic pocket |

| Trypsin-like | Basic (e.g., Arg, Lys) | Deep, negatively charged pocket (contains Asp) |

| Elastase-like | Small, aliphatic (e.g., Ala, Val) | Shallow, hydrophobic pocket |

This table illustrates the general P1 residue preferences for major classes of serine proteases.

Role of the Chloromethyl Ketone Electrophilic Group in Covalent Modification

The chloromethyl ketone (CMK) group is an electrophilic "warhead" that enables this compound to act as an irreversible inhibitor. iaea.org This reactive group is essential for the covalent modification of the target protease, leading to its inactivation. nih.gov

The mechanism of inhibition involves a two-step process. First, the inhibitor binds to the active site of the protease in a substrate-like manner, with the Phenylalanine residue fitting into the S1 pocket. iaea.orgnih.gov This initial, non-covalent binding properly positions the chloromethyl ketone group for the subsequent chemical reaction. iaea.org

Once the inhibitor is bound, the chloromethyl ketone group is attacked by a nucleophilic residue in the protease's active site. wiley.com In serine proteases, this is typically the histidine residue of the catalytic triad (B1167595) (e.g., His-57 in chymotrypsin). iaea.orgnih.gov The nucleophilic attack results in the alkylation of the histidine, forming a stable covalent bond. iaea.org This covalent modification effectively cross-links the catalytic residues (His-57 and Ser-195 in some cases), rendering the enzyme permanently inactive. nih.gov For cysteine proteases, the active site cysteine residue is the nucleophile that attacks the chloromethyl ketone.

The reactivity of the chloromethyl ketone is crucial for its inhibitory function. However, more reactive electrophiles, such as bromomethyl ketones, have also been explored and shown to be potent inhibitors. nih.gov The choice of the electrophilic group can influence the inhibitor's potency and selectivity. nih.gov

Effects of N-Terminal Protecting Groups and Peptide Backbone Modifications on Inhibitory Activity

Modifications to the N-terminus and the peptide backbone of chloromethyl ketone inhibitors can significantly impact their potency, selectivity, and stability. nih.govbiorxiv.orgnih.gov

N-Terminal Protecting Groups:

Common N-terminal protecting groups include:

Tosyl (Tos): As seen in Tosyl-L-phenylalanine chloromethyl ketone (TPCK), the tosyl group can contribute to the inhibitor's binding and has been shown to be effective in inhibiting various proteases. nih.govresearchgate.net

Benzyloxycarbonyl (Z): This group is another common N-terminal modification used in peptide chemistry. nih.gov

tert-Butoxycarbonyl (Boc): The Boc group is widely used in peptide synthesis and can protect the N-terminus from degradation. wikipedia.org

Acetylation (Ac-): Acetylation of the N-terminus can improve peptide stability. frontiersin.org

Studies have shown that the choice of the N-terminal protecting group can affect the inhibitor's potency and selectivity. nih.govnih.gov For example, in a series of chymase inhibitors, different N-terminal modifications led to varying levels of inhibitory activity. nih.gov

Peptide Backbone Modifications:

Altering the peptide backbone is a strategy used to create peptidomimetics with improved properties, such as enhanced stability against proteolysis and better bioavailability. nih.govbiorxiv.orgnih.govresearchgate.net

Examples of backbone modifications include:

N-methylation: Methylation of the amide nitrogen can increase resistance to proteolysis by disrupting the hydrogen bonds necessary for protease recognition. nih.govmdpi.com

Incorporation of unnatural amino acids: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids can make the peptide less susceptible to degradation. biorxiv.orgresearchgate.net

α-to-β amino acid substitution: Replacing α-amino acids with β-amino acids can create peptides with altered conformations and increased stability. biorxiv.org

Reduced peptide bonds: Replacing the amide bond with a reduced bond (e.g., -CH2-NH-) can also enhance proteolytic resistance. researchgate.net

These modifications can lead to inhibitors with improved in vivo efficacy by increasing their half-life and resistance to metabolic enzymes. biorxiv.orgresearchgate.net

The following table provides examples of how different modifications can affect inhibitor properties:

| Modification | Effect on Inhibitor Properties |

| N-terminal Acetylation | Increased stability against aminopeptidases frontiersin.org |

| N-methylation of backbone | Enhanced proteolytic resistance, increased lipophilicity nih.govmdpi.com |

| D-amino acid substitution | Increased stability against proteolysis biorxiv.orgresearchgate.net |

| α-to-β amino acid substitution | Reduced susceptibility to proteolysis biorxiv.org |

This table summarizes the general effects of various modifications on the properties of peptide-based inhibitors.

Rational Design Strategies for Optimizing Potency and Selectivity

Rational design strategies are employed to systematically optimize the potency and selectivity of protease inhibitors like this compound. nih.govresearchgate.net These approaches leverage an understanding of the target enzyme's structure and the SAR of existing inhibitors. nih.govnih.gov

Key strategies include:

Structure-Based Design: Utilizing the three-dimensional structure of the target protease, often obtained through X-ray crystallography or NMR spectroscopy, allows for the design of inhibitors that fit precisely into the active site. nih.govacs.org This approach helps in identifying key interactions and designing modifications to enhance binding affinity and selectivity. nih.govacs.org

Hotspot Analysis: Identifying "hotspot" residues at the protein-protein interaction interface that contribute most to the binding energy can guide the design of inhibitors that mimic these key interactions. nih.gov

Computational Modeling: Molecular docking and molecular dynamics simulations are used to predict the binding modes of inhibitors and to estimate their binding affinities, aiding in the prioritization of compounds for synthesis. acs.org

Combinatorial Chemistry and High-Throughput Screening: Generating large libraries of related compounds and screening them against the target protease can rapidly identify potent and selective inhibitors.

Peptidomimetics: Designing non-peptide scaffolds that mimic the essential features of a peptide inhibitor can lead to compounds with improved oral bioavailability and metabolic stability. nih.govrsc.org This can involve introducing conformational constraints, such as cyclization, or replacing parts of the peptide with non-peptidic linkers. mdpi.comnih.gov

Modifying Electrophilic Warheads: Fine-tuning the reactivity of the electrophilic group can improve selectivity and reduce off-target effects. For example, less reactive warheads may require more specific binding to the target enzyme before the covalent reaction occurs. nih.gov

By combining these strategies, researchers can iteratively refine the structure of an inhibitor to achieve the desired potency, selectivity, and pharmacokinetic properties for therapeutic applications. nih.govrsc.org

Applications in Biochemical and Molecular Biology Research

Use as a Research Tool for Elucidating Protease Function and Catalytic Mechanisms

H-Phe-chloromethylketone HCl and its analogues, such as Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), are widely recognized as research tools for investigating the function and mechanisms of serine and cysteine proteases. Current time information in Merrimack County, US.nih.gov The core of their utility lies in the chloromethyl ketone moiety, which acts as an irreversible inhibitor by forming a covalent bond with a key amino acid residue in the enzyme's active site. cymitquimica.com This targeted inactivation effectively removes a specific protease from a biological system, allowing researchers to observe the functional consequences and thereby deduce the protease's role.

The mechanism of inhibition often involves the alkylation of a critical histidine residue within the catalytic triad (B1167595) of serine proteases, such as chymotrypsin (B1334515). rsc.org For instance, studies on the rhomboid protease GlpG from Escherichia coli utilized synthesized peptidyl-chloromethylketones (CMKs) derived from a natural substrate. These CMKs were shown to bind in a substrate-like manner, and their co-crystal structures revealed the S1 to S4 subsites of the protease, providing direct insights into substrate binding and specificity. The formation of the covalent adduct between the inhibitor and the catalytic serine and histidine residues mimics the tetrahedral transition state of the enzymatic reaction, offering a structural snapshot of the catalytic mechanism.

This approach has been applied to various proteases. In studies of the tricorn-interacting aminopeptidase (B13392206) F1, phenylalanyl chloromethylketone (PCK) was used to confirm the active site's accessibility and function. The binding of PCK to the active serine elucidated the N-terminal recognition of substrates and the enzyme's catalytic activation switch mechanism. researchgate.net Similarly, derivatives like D-Phe-Pro-Arg-chloromethylketone (PPACK) have been instrumental in studying thrombin, a key serine protease in the blood coagulation cascade. PPACK's structure is designed to complement the S1-S3 subsites of thrombin, making it a highly potent and specific inhibitor for mechanistic studies. nih.gov

Employment in Enzyme Activity Assays and Kinetic Characterization

Chloromethyl ketone-based inhibitors are fundamental reagents in enzyme activity assays and for the kinetic characterization of proteases. They are used to determine crucial kinetic parameters, such as the inhibition constant (Ki) and the second-order rate constant (kcat/KM or k2/Ki), which quantify the inhibitor's potency and the enzyme's catalytic efficiency. science.govfrontiersin.org

In a typical enzyme assay, the rate of substrate hydrolysis by a protease is measured in the presence and absence of the inhibitor. For irreversible inhibitors like this compound, the analysis often involves monitoring the time-dependent loss of enzyme activity under pseudo-first-order conditions where the inhibitor concentration is much greater than the enzyme concentration. science.gov For example, kinetic studies on the inhibition of oligopeptidase B from Serratia proteamaculans by Nα-p-Tosyl-Lysyl Chloromethylketone (TCK) were performed spectrophotometrically using a chromogenic substrate to determine the kinetic parameters of the enzyme-inhibitor reaction. science.gov

The versatility of these inhibitors is demonstrated in their use across a wide range of proteases. For instance, N-p-tosyl-L-phenylalanine chloromethyl ketone showed weak inhibition against the rhomboid protease RHBDL4, helping to characterize its inhibitor sensitivity profile. nih.gov In contrast, a phenylalanine-based diphenyl phosphonate (B1237965) analogue, another type of irreversible inhibitor, exhibited an excellent second-order rate constant for the inactivation of chymotrypsin, highlighting its high selectivity. frontiersin.org

The data below summarizes kinetic parameters determined for various proteases using chloromethyl ketone and other irreversible inhibitors, illustrating their application in quantitative enzymatic studies.

| Enzyme | Inhibitor | Kinetic Parameter | Value | Reference |

| Human α-Thrombin | D-Phe-Pro-Arg-chloromethylketone (PPACK) | ki/Ki | 2.15 x 107 M-1s-1 (at pH 8.1) | nih.gov |

| Human α-Thrombin | D-Phe-Pro-Arg-chloromethylketone (PPACK) | Ki | (2.4 ± 1.3) x 10-8 M (at pH 7.0) | nih.gov |

| Oligopeptidase B (PSPmod) | Nα-p-Tosyl-Lysyl Chloromethylketone (TCK) | Ki | 47.0 ± 5.0 µM | science.gov |

| Oligopeptidase B (PSPmod) | Nα-p-Tosyl-Lysyl Chloromethylketone (TCK) | k2 | 0.04 ± 0.01 min-1 | science.gov |

| Chymotrypsin | Phenylalanine diphenyl phosphonate analogue | kinact/KI | 1.28 x 106 M-1min-1 | frontiersin.org |

| Chikungunya Virus Capsid Protease | N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Inhibition | Resistant | nih.gov |

Table showing kinetic parameters of various proteases with chloromethyl ketone inhibitors.

These kinetic studies are essential for understanding the structure-function relationships of proteases and for the development of more specific and potent inhibitors. chemimpex.comacs.org

Probing Cellular Pathways Regulated by Proteases (e.g., Apoptosis, Inflammatory Responses, Protein Degradation)

By selectively inhibiting proteases, this compound and its analogues provide a means to probe the roles of these enzymes in complex cellular pathways. Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), for example, has been extensively used to investigate signal transduction pathways involved in cell survival and death, including apoptosis. nih.govnih.gov

In studies on transformed human B cell lines, TPCK was shown to induce caspase-dependent apoptosis. nih.govnih.gov This process was characterized by the release of pro-apoptotic proteins from mitochondria and the downregulation of anti-apoptotic proteins. nih.gov Such experiments demonstrate how inhibiting a chymotrypsin-like serine protease can trigger a specific cell death pathway, thereby implicating the target protease (or a related pathway sensitive to TPCK) as a regulator of apoptosis. nih.gov

The role of proteases in inflammatory responses is another area of investigation aided by these inhibitors. For instance, TPCK has been shown to inhibit the neutrophil respiratory burst, a key event in inflammation, by preventing the phosphorylation and translocation of the p47phox subunit of NADPH oxidase. portlandpress.com In studies of human gingival epithelial cells, inhibitors like PPACK and TLCK were used to inactivate thrombin and trypsin, respectively, to confirm that the observed cellular responses, such as changes in gene expression related to inflammation and chemotaxis, were due to the proteases' catalytic activity. nih.gov

Furthermore, these inhibitors are used to study protein degradation pathways. Inhibition of the proteasomal degradation pathway, a critical process for cellular protein homeostasis, can lead to the accumulation of misfolded proteins, a state known as proteotoxicity. This can induce apoptosis through the activation of caspase-8, a process that can be studied using proteasome inhibitors. nih.gov

Development of Activity-Based Probes (ABPs) for Protease Profiling

Activity-based probes (ABPs) are powerful chemical tools that covalently label the active forms of enzymes within complex biological mixtures. nih.govnih.govresearchgate.net this compound and other peptidyl chloromethyl ketones serve as excellent scaffolds for the development of ABPs targeting proteases. An ABP typically consists of three components: a reactive group (or "warhead") that binds covalently to the enzyme's active site, a recognition element (e.g., a peptide sequence) that confers specificity, and a reporter tag (such as biotin (B1667282) or a fluorophore) for detection and quantification. nih.gov

The chloromethyl ketone moiety acts as the warhead. By attaching a peptide sequence that is recognized by a specific protease, a selective probe can be created. For example, a substrate for Kallikrein 13 (KLK13) was successfully converted into an activity-based probe by incorporating a chloromethylketone warhead and a biotin tag. This probe allowed for the targeted labeling and detection of active KLK13 in cell lysates and saliva. mdpi.com Similarly, biotinylated peptide substrate-based chloromethyl ketone inhibitors have been developed to detect enzymatically active, non-inhibitor-complexed matriptase in living cells.

The application of ABPs allows for activity-based protein profiling (ABPP), a technique that provides a direct readout of the functional state of enzyme families. rsc.org This is particularly valuable for proteases, as their activity is often tightly regulated post-translationally, meaning that protein abundance does not necessarily correlate with enzymatic activity. nih.gov For instance, a series of diphenylphosphonate-based probes, which also target serine proteases, have been used for enzyme activity profiling in intact mast cells, a type of inflammatory cell. researchgate.net These probes offer increased selectivity for proteases over other serine hydrolases, enabling the detection of low-abundance enzymes. researchgate.net

Surface Functionalization Through Immobilization of this compound and its Derivatives

The covalent reactivity of this compound and its derivatives allows for their immobilization onto solid supports, leading to functionalized surfaces with specific applications. This strategy has been explored for creating biocompatible materials and for affinity purification of proteases.

One study demonstrated the covalent immobilization of the irreversible thrombin inhibitor D-Phe-Pro-Arg-chloromethylketone (PPACK) onto PEGylated polymer thin films. researchgate.net The resulting PPACK-decorated surfaces were capable of binding and inactivating thrombin, significantly increasing plasma coagulation time. researchgate.net Although the anticoagulant properties in whole blood were less effective than those of reversible inhibitors, this work established the concept of using immobilized irreversible inhibitors to create hemocompatible surfaces. researchgate.net

In another application, phenylalanine chloromethyl ketone was covalently attached to porous glass beads. nih.gov This solid-phase reagent acted as an active-site-directed inhibitor for chymotrypsin-like enzymes. The potential of this approach lies in the specific isolation of a serine protease from a complex mixture and in facilitating the sequence determination of amino acid residues surrounding the active-site histidine. nih.gov Similarly, immobilized ficin, a sulfhydryl protease that can be inhibited by TPCK and TLCK, demonstrates enhanced stability against denaturation and allows for its reuse in applications like the generation of antibody fragments. usbio.net

The combination of supramolecular anchoring followed by covalent conjugation has also been used to position a ruthenium-based olefin-metathesis catalyst near a specific amino acid residue in α-chymotrypsin. mdpi.com A catalyst complex with a terminal phenylalanine moiety was designed to bind to the S1-pocket of the protease, forcing the chloromethyl ketone group into proximity with His57 for regioselective conjugation. mdpi.com

Preclinical Research Models and Mechanistic Investigations of H Phe Chloromethylketone Hcl Activity

In Vitro Cell-Based Assays for Studying Cellular Effects (e.g., Cell Viability, Migration, Protein Processing)

In vitro cell-based assays are fundamental for dissecting the specific cellular consequences of inhibiting proteases with chloromethyl ketone compounds. These assays allow researchers to observe effects on cell health, behavior, and fundamental processes like protein maturation in a controlled environment.

Cell Viability and Proliferation: The impact of chloromethyl ketones on cell viability is a primary area of investigation. Studies have shown that these compounds can reduce cell viability and induce apoptosis, or programmed cell death. For instance, Ala-Ala-Phe-chloromethylketone (AAF-cmk), a related peptide chloromethyl ketone, was found to decrease the viability of human monocytic leukemia cells (U937) and trigger apoptosis through the intrinsic pathway. nih.gov Similarly, other derivatives have been shown to be effective cytotoxic agents against breast cancer and melanoma cell lines. researchgate.net The effect on cell proliferation, the process of cell division, is also a key parameter. In studies on human T cells, peptidyl halomethylketones were assessed for their ability to inhibit proliferation following stimulation. plos.org

Cell Migration and Invasion: Cell migration is a critical process in development, immune response, and cancer metastasis. Chloromethyl ketones have been used to probe the role of proteases in these events. In studies using human umbilical vein endothelial cells (HUVECs), an irreversible plasmin inhibitor, D-Val-Phe-Lys chloromethylketone, effectively suppressed plasminogen-enhanced cell migration, demonstrating the necessity of protease activity for this process. nih.gov Furthermore, in pancreatic cancer cell lines like PANC-1, inhibitors based on a Suc-Ala-Ala-Pro-Phe-chloromethylketone structure significantly inhibited cell migration and invasion. semanticscholar.org

Protein Processing: Chloromethyl ketones are widely used to study the processing of proteins, which often requires cleavage by proteases to become active or to be degraded. Research on ephrin-B1, a protein involved in cell signaling, showed that its cleavage could be inhibited by a pan-matrix metalloproteinase inhibitor but was paradoxically increased by the chymotrypsin (B1334515) inhibitor Nα-tosyl-L-phenylalanine chloromethyl ketone (TPCK), indicating complex regulatory roles for different proteases. biologists.com These compounds also serve as tools to study the maturation of viral proteins and the processing of cell surface proteins like matriptase. plos.org

Table 7.1.1: Summary of In Vitro Cellular Effects of Phenylalanine Chloromethyl Ketone Derivatives This table is interactive. Click on the headers to sort.

| Cell Line | Assay Type | Compound Type | Observed Effect | Reference(s) |

|---|---|---|---|---|

| U937 (Leukemia) | Cell Viability (MTT Assay) | Ala-Ala-Phe-chloromethylketone | Reduced cell viability and induced apoptosis. | nih.gov |

| HUVEC (Endothelial) | Migration Assay | D-Val-Phe-Lys chloromethylketone | Inhibited plasminogen-enhanced cell migration. | nih.gov |

| PANC-1 (Pancreatic Cancer) | Migration & Invasion Assay | Suc-Ala-Ala-Pro-Phe-chloromethylketone based inhibitor | Significantly decreased cell migration and invasion. | semanticscholar.org |

| PANC-1 (Pancreatic Cancer) | Protein Cleavage Assay | Nα-tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Increased cleavage of ephrin-B1 ectodomain. | biologists.com |

| SW1271 (Lung Cancer) | Cell Viability Assay | Chloromethylketone derivatives | Induced dose-dependent cell death. | mdpi.com |

Analysis of Intracellular Pathways Modulated by Chloromethyl Ketones (e.g., Ubiquitin-Proteasome System)

Chloromethyl ketones modulate several critical intracellular signaling pathways, primarily through the inhibition of key proteases. Their ability to interfere with the ubiquitin-proteasome system (UPS) and related pathways like NF-κB has made them indispensable research tools.

The Ubiquitin-Proteasome System (UPS): The UPS is the principal mechanism for selective protein degradation in eukaryotic cells, regulating the levels of numerous proteins involved in signal transduction, cell cycle control, and stress response. plos.orgnih.gov The system tags proteins for destruction with a small protein called ubiquitin. The tagged protein is then recognized and degraded by a large protein complex called the proteasome.

Peptidyl chloromethyl ketones can interfere with this system at multiple levels. Some studies have shown that compounds like TPCK can impede the UPS. scbt.com For example, the degradation of the cystic fibrosis transmembrane conductance regulator (CFTR), a process known to involve the UPS, was partially inhibited by Nα-tosyl-L-phenylalanine chloromethyl ketone (TPCK). nih.gov This suggests that the compound interferes with the proteolytic activity required for the disposal of this membrane-associated protein. nih.gov The main component of extralysosomal proteolysis is the UPS, which is supplemented by tripeptidyl peptidase II (TPPII); inhibitors of TPPII, such as AAF-cmk, are used to study this system's role in cell survivability. nih.gov

NF-κB Signaling Pathway: The NF-κB (nuclear factor-kappa B) pathway is a crucial signaling cascade involved in inflammation, immunity, and cell survival. Its activation is tightly controlled, in part, by the UPS. A key step involves the degradation of an inhibitor protein called IκBα, which is triggered by the IκB kinase (IKK) complex. TPCK has been extensively documented as an inhibitor of NF-κB activation. researchgate.net Mechanistic studies in HeLa cells revealed that TPCK blocks the activation of NF-κB by directly inhibiting the IKK complex and preventing the subsequent DNA binding of the NF-κB subunit p65/RelA. researchgate.net This inhibition prevents the degradation of IκBα and keeps NF-κB inactive in the cytoplasm. researchgate.net

Table 7.2.1: Modulation of Intracellular Pathways by Phenylalanine Chloromethyl Ketone Derivatives This table is interactive. Click on the headers to sort.

| Pathway/Target | Molecular Effect | Experimental System | Compound Used | Reference(s) |

|---|---|---|---|---|

| NF-κB Pathway | Inhibition of IκB kinase (IKK) activation. | HeLa Cells | Nα-tosyl-L-phenylalanine chloromethyl ketone (TPCK) | researchgate.net |

| NF-κB Pathway | Suppression of p65/RelA DNA binding. | HeLa Cells | Nα-tosyl-L-phenylalanine chloromethyl ketone (TPCK) | researchgate.net |

| Ubiquitin-Proteasome System | Partial inhibition of ER-associated degradation of CFTR. | Cell-free reticulocyte lysate | Nα-tosyl-L-phenylalanine chloromethyl ketone (TPCK) | nih.gov |

Use in In Vivo Animal Models for Mechanistic Studies

While in vitro assays provide cellular-level insights, in vivo animal models are essential for understanding the mechanistic effects of chloromethyl ketones in the context of a whole organism. These studies help to validate cellular findings and explore the physiological consequences of inhibiting specific protease targets.

Research has utilized animal models to investigate the role of proteases in various diseases by administering chloromethyl ketone inhibitors. In a study on arthritis in rat knee joints, administration of Z-L-p-Fluoro-Phe-chloromethylketone, a related fluorinated ketone derivative, resulted in a significant reduction in inflammation. Although fluoromethylketones are generally less reactive than their chloromethylketone counterparts, this study highlights the potential of using such inhibitors to modulate inflammatory processes in vivo. plos.org

More complex systems have been developed to improve the delivery and specificity of these reactive compounds in animal models. One approach involves conjugating a peptide chloromethyl ketone to a larger molecule that targets specific cells. For example, a curcumin-related drug was linked to a Phe-Phe-Arg chloromethyl ketone peptide, which was then attached to factor VIIa (fVIIa). researchgate.net This conjugate was designed to target cancer cells that overexpress tissue factor. The proposed mechanism involves the binding of the conjugate to the cell surface, followed by endocytosis and intracellular cleavage, releasing the active drug inside the target cell. researchgate.net This demonstrates the use of chloromethyl ketones not just as standalone inhibitors but as part of sophisticated delivery systems for mechanistic and therapeutic investigations in animal models. researchgate.net

Table 7.3.1: Examples of In Vivo Mechanistic Studies with Chloromethyl Ketone Derivatives This table is interactive. Click on the headers to sort.

| Animal Model | Compound Type | Key Mechanistic Finding | Reference(s) |

|---|---|---|---|

| Arthritic Rat Knee Joints | Z-L-p-Fluoro-Phe-chloromethylketone | Administration resulted in significant reductions in inflammation, probing the role of proteases in arthritis. | |

| Cancer Xenograft Models (planned) | EF24-Phe-Phe-Arg chloromethyl ketone conjugated to fVIIa | Designed for targeted delivery to tumor cells expressing tissue factor, followed by intracellular release of the cytotoxic agent. | researchgate.net |

Development of Analogues and Derivatives with Modified Specificity or Reactivity

Synthesis and Characterization of Peptidyl Chloromethyl Ketones (e.g., Tripeptide CMKs)

The synthesis of peptidyl chloromethyl ketones (CMKs) is a cornerstone in the development of targeted protease inhibitors. These compounds typically feature a peptide sequence that mimics the natural substrate of a target enzyme, coupled with the reactive chloromethyl ketone warhead. This design allows for high affinity and specific binding to the enzyme's active site.

Conventional synthesis methods are often employed to create a diverse range of these inhibitors. fao.org A common strategy involves the coupling of a protected peptide acid with diazomethane (B1218177), followed by treatment with HCl to form the chloromethyl ketone. nih.gov Another established approach is the mixed anhydride (B1165640) method, where a Boc-protected peptide is reacted with isobutyl chloroformate and N-methylmorpholine, followed by the addition of an amino acid-chloromethyl ketone hydrochloride. nih.gov This method has been successfully used to synthesize various peptidyl CMKs, including those with extended peptide chains. nih.gov

For instance, researchers have synthesized a series of peptidyl chloromethyl ketones to act as inhibitors for proteinase K. nih.govnih.gov This included the synthesis of tetra- and pentapeptidyl chloromethyl ketones with isoleucine at the P1 position, such as MeOSuc-Ala-Ala-Pro-Ile-CH2Cl (AAPI) and MeOSuc-Ala-Ala-Ala-Pro-Ile-CH2Cl (AAAPI). nih.govnih.gov The synthesis involved coupling a protected peptide with Ile-CH2Cl·HCl, followed by deprotection and subsequent modification. nih.gov The purity of these compounds was confirmed using high-performance liquid chromatographic (HPLC) analysis. nih.gov

Similarly, tripeptide chloromethyl ketones have been synthesized to target specific proteases involved in blood coagulation and fibrinolysis. For example, D-Ile-Phe-Lys-CH2Cl and D-Ile-Phe-Arg-CH2Cl were synthesized to selectively inhibit plasmin and plasma kallikrein. nih.gov The strategic use of a D-amino acid at the N-terminus can confer resistance to enzymatic degradation. nih.gov The synthesis of D-Phe-Pro-Arg-CH2Cl (PPACK), a potent thrombin inhibitor, further highlights the importance of the peptide sequence in directing the inhibitor to its target. nih.govnih.gov

The characterization of these synthesized compounds is crucial to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to verify the chemical structure, while HPLC is used to assess purity. mdpi.com

Table 1: Examples of Synthesized Peptidyl Chloromethyl Ketones

| Compound Name | Target Enzyme(s) | Reference(s) |

|---|---|---|

| MeOSuc-Ala-Ala-Pro-Ile-CH2Cl | Proteinase K | nih.govnih.gov |

| MeOSuc-Ala-Ala-Ala-Pro-Ile-CH2Cl | Proteinase K | nih.govnih.gov |

| Boc-Ala-Tyr-Leu-Val-CH2Cl | Spleen Fibrinolytic Proteinase, Leukocyte Elastase | fao.org |

| D-Ile-Phe-Lys-CH2Cl | Plasmin, Plasma Kallikrein | nih.gov |

| D-Ile-Phe-Arg-CH2Cl | Plasma Kallikrein | nih.gov |

| Ala-Phe-Lys-CH2Cl | Plasma Kallikrein | acs.org |

| D-Phe-Pro-Arg-CH2Cl | Thrombin | nih.govnih.gov |

| Z-Ala-Ala-Asp(OMe)-CH2Cl | Granzyme B | sigmaaldrich.com |

| Phe-Phe-Arg-CH2Cl | Thrombin | nih.gov |

Comparative Studies with Other Halomethyl Ketones (e.g., Fluoromethyl Ketones) Regarding Reactivity and Selectivity

The chloromethyl ketone (CMK) moiety is a highly reactive electrophile, which can lead to non-specific reactions with other biological nucleophiles. nih.gov This has prompted the development and comparative study of other halomethyl ketones, particularly fluoromethyl ketones (FMKs), to modulate reactivity and improve selectivity.

Peptidyl fluoromethyl ketones are generally less reactive towards nucleophiles than their chloromethyl counterparts. nih.govmdpi.com This reduced reactivity can be advantageous in a biological context, as it may lead to fewer off-target side effects. nih.gov For instance, FMKs are significantly more inert to thiols like glutathione (B108866) compared to CMKs. nih.gov

Interestingly, the difference in reactivity between FMKs and CMKs is less pronounced for cysteine proteases. nih.gov For some cysteine proteases, FMKs are almost as effective as CMKs at inactivation. nih.gov For example, the dipeptide derivative Z-Phe-Ala-CH2F was found to be a potent inhibitor of cathepsin B, with a second-order rate constant (16,200 M⁻¹s⁻¹) that was significantly higher than the diazomethyl analogue but lower than the chloromethyl analogue (45,300 M⁻¹s⁻¹). nih.gov This suggests that FMKs can offer a better balance of reactivity and stability for targeting certain classes of proteases. nih.gov

The choice between a chloromethyl and a fluoromethyl ketone "warhead" therefore depends on the specific target and the desired properties of the inhibitor. While CMKs offer rapid inactivation, FMKs may provide enhanced in vivo specificity due to their lower general reactivity. fao.org

Table 2: Comparative Reactivity of Halomethyl Ketones

| Halomethyl Ketone Type | General Reactivity | Reactivity vs. Serine Proteases | Reactivity vs. Cysteine Proteases | Potential for Off-Target Reactions | Reference(s) |

|---|---|---|---|---|---|

| Chloromethyl Ketone (CMK) | High | Fast inactivation | Fast inactivation | Higher | fao.orgnih.govnih.gov |

| Fluoromethyl Ketone (FMK) | Lower | Slower inactivation (10-100x slower than CMK) | Less pronounced difference compared to CMK | Lower | fao.orgnih.govnih.govnih.govmdpi.com |

Rational Design of Derivatives for Targeted Protease Inhibition

The rational design of H-Phe-chloromethylketone derivatives leverages detailed knowledge of the target protease's structure and substrate specificity to create highly potent and selective inhibitors. This structure-based drug design (SBDD) approach allows for the optimization of the inhibitor's peptide sequence and other chemical features to achieve a precise fit within the enzyme's active site. nih.govnih.gov

A key principle in the rational design of these inhibitors is mimicking the protease's preferred substrate sequence. fao.org For example, thrombin, a key enzyme in blood coagulation, preferentially cleaves peptide bonds after a Pro-Arg sequence. Consequently, inhibitors like D-Phe-Pro-Arg-CH2Cl (PPACK) are exceptionally potent and selective for thrombin. nih.govnih.gov The D-phenylalanine at the P3 position and the proline at the P2 position make specific interactions with the S3 and S2 binding pockets of thrombin, respectively, while the P1 arginine anchors the inhibitor in the primary specificity pocket (S1). nih.gov

To enhance the stability of these peptide-based inhibitors against proteolytic degradation in vivo, D-amino acids are often incorporated into the peptide backbone. nih.gov For instance, the replacement of L-arginine with D-arginine at the P1 position has been explored to create proteolysis-resistant thrombin inhibitors. nih.gov X-ray crystallography studies of these rationally designed inhibitors bound to their target enzymes provide invaluable insights into the molecular interactions driving their potency and selectivity, and guide further optimization. nih.govnih.gov

This design approach has also been applied to other protease targets. For the SARS-CoV-2 main protease (3CLpro), ketone-based inhibitors have been designed to mimic the tetrahedral intermediate of the peptide bond cleavage. acs.org By modeling the inhibitor within the active site, researchers can optimize interactions with key residues, such as those forming the oxyanion hole, to enhance binding affinity. acs.org The addition of a chloromethyl group to a hydroxymethylketone inhibitor was computationally shown to potentially lower the activation free energy for covalent inhibition of the 3CL protease. wiley.com

The ultimate goal of rational design is to create inhibitors that are not only potent but also highly selective for their intended target, thereby minimizing off-target effects. This is achieved by exploiting unique features of the target enzyme's active site that are not present in other related proteases. fao.org

Integration of H-Phe-chloromethylketone hcl into Targeted Molecular Delivery Systems

A sophisticated application of H-Phe-chloromethylketone derivatives is their integration into targeted molecular delivery systems. This strategy aims to deliver cytotoxic agents specifically to diseased cells, such as cancer cells, thereby increasing therapeutic efficacy while reducing systemic toxicity. acs.orgresearchgate.net

A prime example of this approach involves targeting tissue factor (TF), a protein that is aberrantly expressed on the surface of many types of cancer cells and tumor-associated blood vessels, but not on normal vascular endothelium. researchgate.netresearchgate.net The natural ligand for TF is factor VIIa (fVIIa), a serine protease involved in blood coagulation. acs.orgresearchgate.net

In this system, a tripeptide chloromethyl ketone, such as Phe-Phe-Arg-chloromethyl ketone (FFRck), is used to create a "homing device." researchgate.net The FFRck is covalently attached to fVIIa, specifically by alkylating a histidine residue in the fVIIa catalytic triad (B1167595). acs.org This conjugation inactivates the enzymatic activity of fVIIa, preventing it from initiating blood clotting, but it actually increases its binding affinity for TF. nih.gov

A potent cytotoxic drug, such as the curcumin (B1669340) analogue EF24 or the chemotherapy drug paclitaxel, is then chemically linked to the FFRck-fVIIa conjugate. researchgate.netnih.govnih.gov The resulting complex, for example, EF24-FFRmk-fVIIa or PTX-FFRck-fVIIa, acts as a targeted delivery vehicle. researchgate.netnih.gov

When administered, the fVIIa portion of the conjugate binds with high affinity to the TF expressed on cancer cells. researchgate.net The entire complex is then internalized by the cell through endocytosis. researchgate.net Once inside the cell, the cytotoxic agent is released, leading to cell cycle arrest and apoptosis of the cancer cell. researchgate.netresearchgate.net This targeted approach has been shown to be effective in preclinical models, inhibiting angiogenesis and reducing tumor size in breast cancer xenografts. researchgate.netnih.gov This demonstrates the power of integrating peptidyl chloromethyl ketones into complex biological delivery systems for therapeutic purposes. researchgate.net

Future Perspectives and Emerging Research Areas

Integration with Advanced Structural Biology Techniques (e.g., X-ray Crystallography, NMR Spectroscopy) for Mechanistic Elucidation

The precise understanding of how inhibitors like H-Phe-chloromethylketone HCl interact with their target enzymes at an atomic level is fundamental to elucidating their mechanism of action. Advanced structural biology techniques are indispensable tools in this endeavor.

X-ray Crystallography has been instrumental in visualizing the covalent complexes formed between peptidyl-chloromethylketone inhibitors and their target proteases. nih.govnih.govbiologiachile.cl By crystallizing the inhibitor-enzyme complex and analyzing the resulting X-ray diffraction patterns, researchers can build a three-dimensional model of the interaction. biologiachile.clproteinstructures.com These structures reveal critical details, such as:

The covalent bond formed between the inhibitor's chloromethylketone group and active site residues, typically the catalytic histidine and/or serine. bio-world.compnas.orgembopress.org

The specific orientation of the inhibitor within the enzyme's active site.

The key hydrogen bonds and hydrophobic interactions that stabilize the complex. diva-portal.org

For instance, crystallographic studies of human tissue kallikrein 7 (hK7) in complex with related inhibitors like succinyl-Ala-Ala-Pro-Phe-chloromethylketone have detailed how the inhibitor's backbone forms an antiparallel arrangement with the enzyme's Ser214–Phe218 segment. pnas.org Similarly, structures of rhomboid protease GlpG with substrate-derived peptidyl-chloromethylketones have mapped out the S1 to S4 subsites, explaining substrate specificity. embopress.org The structure of human α-thrombin inhibited by D-Phe-Pro-Arg chloromethylketone, resolved at 1.9 Å, has provided an in-depth look at the active-site geometry and electrostatic properties governing the interaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a complementary approach, providing structural and dynamic information on inhibitor-enzyme interactions in solution, which more closely mimics the physiological environment. longdom.orgnih.gov While complete structure determination of large protein-inhibitor complexes by NMR can be challenging, the technique is powerful for: uzh.ch

Mapping the binding site by observing chemical shift perturbations in the enzyme's NMR spectrum upon inhibitor binding.

Studying the conformational changes that occur in both the enzyme and the inhibitor.

Investigating the dynamics of the interaction.

Future integration of these techniques, particularly with cryo-electron microscopy (cryo-EM) for larger complexes, will continue to provide unparalleled insights into the mechanisms of chloromethylketone inhibitors. proteinstructures.comlongdom.org Time-resolved crystallographic studies using X-ray free-electron lasers (XFELs) could even allow for the direct observation of the covalent bond formation in real-time. nih.gov

| Technique | Application in Studying this compound & Analogs | Key Insights Gained | Relevant Enzymes Studied with Related Inhibitors |

| X-ray Crystallography | Determination of high-resolution 3D structures of inhibitor-enzyme complexes. biologiachile.cl | Reveals covalent bond formation, binding orientation, and specific molecular interactions (hydrogen bonds, hydrophobic contacts). nih.govpnas.orgdiva-portal.org | Human α-thrombin, Subtilisin BPN', Human Tissue Kallikrein 7 (hK7), Rhomboid Protease GlpG. nih.govnih.govpnas.orgembopress.org |

| NMR Spectroscopy | Analysis of inhibitor-enzyme interactions and dynamics in solution. longdom.org | Maps binding interfaces, characterizes conformational changes, and provides kinetic information. uzh.ch | Used generally for studying peptide and protein structure and interactions. uzh.chhmdb.ca |

Application of Computational Chemistry and Molecular Modeling in Inhibitor Design and Optimization

Computational chemistry and molecular modeling have become essential components of modern drug discovery and are particularly valuable in the optimization of inhibitors like this compound. diva-portal.org These approaches allow for the rational design of new inhibitor variants with improved potency, selectivity, and pharmacokinetic properties.

Molecular Docking simulations are used to predict the binding mode of a potential inhibitor within the active site of a target enzyme. This helps in prioritizing compounds for synthesis and biological testing. For example, modeling studies of ketone-based inhibitors for coronavirus 3CL proteases helped to understand how different chemical groups fit within the enzyme's binding pockets. acs.org

Molecular Dynamics (MD) Simulations provide a dynamic view of the inhibitor-enzyme complex over time. researchgate.net This can reveal:

The stability of the predicted binding mode.

The role of water molecules in mediating the interaction.

Key conformational changes that are critical for binding and inhibition.

MD simulations were used to model the Michaelis complex of a substrate bound in the active site of the rhomboid protease GlpG, providing a model for the pre-covalent state. embopress.org Such simulations are crucial for understanding the entire binding process and can guide the design of inhibitors that better mimic the transition state of the enzymatic reaction.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical properties of a series of inhibitors with their biological activity. By building these predictive models, researchers can design new compounds with enhanced efficacy.

The future of inhibitor design will likely involve a tighter integration of these computational methods with artificial intelligence (AI) and machine learning. These advanced computational tools can screen vast virtual libraries of compounds and predict novel chemical scaffolds that can be derivatized into highly specific and potent chloromethylketone-based inhibitors. nih.gov

Exploration of Novel Biological Roles and Pathways for this compound and Related Inhibitors

While initially characterized as inhibitors of serine proteases like chymotrypsin (B1334515), the scope of research into this compound and its analogs has expanded significantly. bio-world.comlookchem.com Scientists are now exploring their effects on a variety of biological pathways and their potential as therapeutic agents for a range of diseases.

Anti-parasitic Activity: A significant area of emerging research is the effect of chloromethylketone inhibitors on parasites. N-p-tosyl-L-phenylalanine chloromethyl ketone (TPCK), a closely related compound, has demonstrated potent in vitro and in vivo activity against Leishmania species, the causative agents of leishmaniasis. mdpi.comnih.gov Studies have shown that TPCK induces mitochondrial alterations, oxidative stress, and other cellular damage in the parasites, highlighting serine proteases as potential therapeutic targets for this neglected tropical disease. nih.govnih.gov

Cancer Research: The role of proteases in tumor growth, invasion, and metastasis is well-established. lookchem.com Consequently, inhibitors like this compound are being investigated for their anti-cancer potential. lookchem.com Research has explored their ability to block signaling pathways crucial for cancer cell survival, such as the NF-κB pathway. researchgate.net For instance, TPCK has been shown to inhibit NF-κB activation by directly modifying cysteine residues on key signaling proteins IKKβ and p65/RelA. researchgate.net Furthermore, novel drug delivery systems are being designed, such as conjugating a phenylalanine-phenylalanine-arginine chloromethyl ketone moiety to a cytotoxin to specifically target cancer cells. researchgate.net

Innate Immunity and Inflammation: The contact system is a component of innate immunity that, when activated on bacterial surfaces, can lead to bacterial killing. embopress.org This activation can be blocked by specific chloromethylketone inhibitors, such as H-D-Pro-Phe-Arg-chloromethylketone. embopress.org This indicates that these inhibitors can be valuable tools for studying the intricate pathways of innate immunity and inflammation. Their ability to inhibit proteases involved in these cascades opens up possibilities for treating inflammatory disorders.

Future research will likely uncover additional biological roles for this class of inhibitors. High-throughput screening and proteomics approaches can help identify new protein targets and cellular pathways modulated by this compound, potentially expanding its therapeutic applications into new areas of medicine.

Q & A

Basic Research Questions

Q. How can researchers ensure the purity and stability of H-Phe-chloromethylketone HCl in enzymatic inhibition assays?

- Methodological Answer : Purity should be verified via high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as recommended for structurally similar chloromethylketones . Stability testing under varying pH (4–8) and temperatures (2–8°C) is critical, with degradation monitored via mass spectrometry. Storage in anhydrous conditions with desiccants minimizes hydrolysis .

Q. What experimental protocols are recommended for synthesizing this compound?

- Methodological Answer : Synthesis typically involves coupling L-phenylalanine with chloromethyl ketone groups via carbodiimide-mediated activation. Reaction progress should be tracked using thin-layer chromatography (TLC) and confirmed via nuclear magnetic resonance (NMR) for amine proton shifts (δ 7.2–8.5 ppm). Post-synthesis, recrystallization in ethanol/HCl yields the hydrochloride salt .

Q. How should researchers design inhibition assays to validate this compound specificity?

- Methodological Answer : Use thrombin as a primary target, with fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) to quantify inhibition constants (Ki). Include negative controls with serine proteases (e.g., trypsin) to assess cross-reactivity. Kinetic assays should employ a range of inhibitor concentrations (0.1–10 µM) under pseudo-first-order conditions .

Advanced Research Questions

Q. What structural features of this compound enable selective thrombin inhibition?

- Methodological Answer : The hydrophobic cage formed by thrombin residues (Ile174, Trp215, Leu99, His57) accommodates the chloromethylketone’s phenyl group, while the arginine side chain interacts with the anionic binding exosite. Molecular dynamics simulations and X-ray crystallography (1.9 Å resolution) reveal steric complementarity and hydrogen bonding with Tyr60A-Trp60D loop residues .

Q. How can researchers resolve discrepancies in inhibition kinetics between recombinant and plasma-derived thrombin?

- Methodological Answer : Contradictions may arise from post-translational modifications (e.g., γ-carboxylation) in plasma thrombin. Perform parallel assays with both enzyme forms, using standardized buffers (50 mM Tris-HCl, pH 7.4). Statistical analysis (e.g., two-way ANOVA) should compare Ki values, with significance thresholds at p < 0.05 .

Q. What strategies optimize this compound for in vivo pharmacokinetic studies?

- Methodological Answer : To enhance bioavailability, modify the compound with PEGylation or liposomal encapsulation. Monitor plasma half-life via LC-MS/MS in rodent models, and validate target engagement using ex vivo thrombin activity assays. Dose-response curves should account for hepatic clearance rates .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound activity?

- Methodological Answer : Implement quality control (QC) protocols, including NMR purity checks and kinetic validation against a reference standard. Use interlaboratory calibration with shared thrombin lots to normalize activity data. Document batch-specific Ki values in supplementary materials .

Q. What statistical methods are appropriate for analyzing contradictory inhibition data across studies?

- Methodological Answer : Apply meta-analysis tools (e.g., random-effects models) to aggregate Ki values from published datasets. Sensitivity analysis should exclude outliers, and funnel plots assess publication bias. Transparent reporting of experimental conditions (e.g., buffer ionic strength) is critical .

Safety & Compliance

Q. What safety protocols are essential when handling this compound in electrophilic alkylation studies?

- Methodological Answer : Use fume hoods for synthesis steps due to volatile intermediates. Personal protective equipment (PPE) must include nitrile gloves and chemical goggles. Spill kits should contain absorbent materials for chlorinated compounds, and waste must be neutralized with 10% sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.